The synthesis of 1-hydroxy-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid can be achieved through several methods involving the reaction of anthraquinone derivatives with sulfonating agents. One common method involves the following steps:
The yield and purity of the synthesized product can vary based on reaction conditions such as temperature, time, and concentration of reagents. For instance, one reported synthesis achieved a yield of 68% under optimized conditions involving bromaminic acid and primary amines .
The molecular structure of 1-hydroxy-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid can be described as follows:
The structural representation can be described using SMILES notation: O=C1C2=C(C=CC=C2)C(=O)/C2=C(O)\C(S(=O)(=O)O)=C/C=C\12 . The presence of these functional groups significantly affects the compound's reactivity and solubility.
1-Hydroxy-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid participates in various chemical reactions typical for anthraquinone derivatives:
These reactions are influenced by factors such as solvent choice, temperature, and concentration of reactants.
The mechanism of action for 1-hydroxy-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid primarily pertains to its role as a dye precursor or in biological systems where it may interact with cellular components:
The physical and chemical properties of 1-hydroxy-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid include:
These properties make it suitable for various applications in organic synthesis and dye production.
The applications of 1-hydroxy-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid are diverse:
CAS No.: 15978-08-2
CAS No.: 21871-10-3
CAS No.:
CAS No.: 1576-86-9
CAS No.: